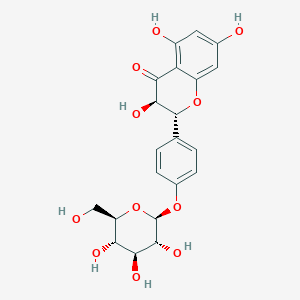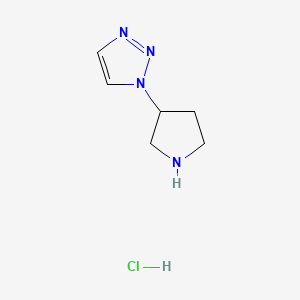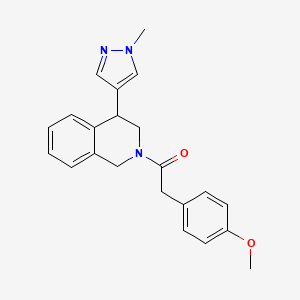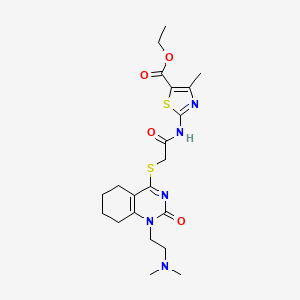
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride is an organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, a methyl group, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate amine and carboxylic acid derivatives.
Amidation: The amino group is protected, and the carboxyl group is activated using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclopropylmethylation: The intermediate is then cyclopropylmethylated using cyclopropylmethyl bromide in the presence of a base like sodium hydride.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting amide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Using automated reactors for the amidation and cyclopropylmethylation steps.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride involves interactions with specific molecular targets and pathways. The compound may act on various enzymes or receptors, modulating their activity and leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclohexyl-N-methylbenzylamine
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
Uniqueness
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride is unique due to its specific structural features, such as the cyclopropylmethyl group and the hydrochloride salt, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-4-7-15(9-11-5-6-11)13(16)12(14)8-10(2)3;/h10-12H,4-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNFHFSMEOYDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)C(CC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2986101.png)
![2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2986102.png)

![1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2986104.png)
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)

![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)
![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)
![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)


![3-(4-methoxyphenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2986121.png)
![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

